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Abstract

BM-131246, also known as Sulotroban, is a potent and selective, competitive antagonist of the
thromboxane A2 (TXA2) / prostaglandin endoperoxide (PGH2) receptor.[1] By blocking this key
receptor, Sulotroban effectively inhibits platelet aggregation and vasoconstriction, two critical
processes in thrombosis and other cardiovascular diseases. This technical guide provides a
comprehensive overview of the chemical structure, physicochemical properties, pharmacology,
and relevant experimental methodologies for BM-131246, intended to support further research
and development efforts in the fields of pharmacology and medicine.

Chemical Structure and Properties

Sulotroban is chemically classified as a phenoxyalkylcarboxylic acid and sulfonamide
derivative.[1]
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Property Value Source

2-[4-[2-
IUPAC Name (benzenesulfonamido)ethy PubChem[2]

I]phenoxy]Jacetic acid

BM-131246, BM 13.177, SK&F  ChemicalBook[3],
Synonyms o

95587 precisionFDA[4]
CAS Number 72131-33-0 PubChem
Molecular Formula C16H17NO5S precisionFDA
Molecular Weight 335.37 g/mol ChemicalBook

| SMILES | C1=CC=C(C=C1)S(=0)(=0)NCCC2=CC=C(C=C2)OCC(=0)O | PubChem |

Physicochemical Properties

Property Value Source

Boiling Point 551.7%+60.0 °C (Predicted) ChemicalBook
Density 1.328+0.06 g/cm3 (Predicted) ChemicalBook
pKa 3.19+0.10 (Predicted) ChemicalBook

| Form | Solid | ChemicalBook |

Pharmacology

Mechanism of Action

Sulotroban exerts its pharmacological effects by acting as a selective and competitive

antagonist at the thromboxane A2 (TP) receptor. Thromboxane A2, a potent mediator

synthesized from arachidonic acid, plays a crucial role in hemostasis and vascular tone. It

binds to TP receptors on platelets and vascular smooth muscle cells, triggering a signaling

cascade that leads to platelet activation and aggregation, as well as vasoconstriction. By

competitively blocking this receptor, Sulotroban prevents the binding of TXA2 and its precursor,

PGH2, thereby inhibiting these downstream effects.
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Pharmacodynamics

The primary pharmacodynamic effects of Sulotroban are the inhibition of platelet aggregation
and vasoconstriction. It has been shown to be effective against platelet aggregation induced by
various agonists that act via the thromboxane pathway, such as arachidonic acid and the TXA2
mimetic U-46619.

Table of Pharmacodynamic Parameters

Species/Syste

Parameter Agonist Value Source
m
Washed

IC50 (Platelet

_ TXA2 Receptor human 0.93 uM

Aggregation)
platelets

IC50

(Vasoconstriction  U-46619 Rat aorta 1.62 uM

)

| Kd (Binding Affinity) | TXA2/PGH2 Receptor | Platelets | ~20 nM | |

Pharmacokinetics (ADME)

Studies in humans have provided insights into the pharmacokinetic profile of Sulotroban.

Table of Pharmacokinetic Parameters in Healthy Volunteers (800 mg oral dose)

Parameter Value Source

Cmax (Maximum Plasma
_ 6.6 - 6.7 mgl/L
Concentration)

Tmax (Time to Maximum
) 1.5-1.6 hours
Concentration)

AUC (Area Under the Curve) 28.5mgl-1h

Elimination Half-life (t1/2) 0.84 - 1.0 hours
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| Renal Clearance (CLR) | 317.0 mI min-1 | |

In patients with renal failure, the AUC of Sulotroban is significantly increased, and renal
clearance is decreased, necessitating dose adjustments.

Signaling Pathway

Sulotroban interrupts the thromboxane A2 signaling pathway at the receptor level. The diagram
below illustrates the key components of this pathway and the point of intervention by
Sulotroban.

Cell Membrane

Click to download full resolution via product page

Caption: Thromboxane A2 Signaling Pathway and Sulotroban's Point of Action.

Experimental Protocols
In Vitro Platelet Aggregation Assay

This protocol outlines a general method for assessing the inhibitory effect of Sulotroban on
platelet aggregation induced by a thromboxane A2 analog.

Objective: To determine the IC50 value of Sulotroban for the inhibition of U-46619-induced
human platelet aggregation.
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Materials:

e Sulotroban (BM-131246)

e U-46619 (Thromboxane A2 mimetic)

e Human whole blood (collected in 3.2% sodium citrate)
o Platelet-rich plasma (PRP)

o Platelet-poor plasma (PPP)

 Saline solution

e Aggregometer

Methodology:

e Preparation of Platelet-Rich and Platelet-Poor Plasma:

o Centrifuge citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room
temperature to obtain PRP.

o Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain
PPP.

o Adjust the platelet count in the PRP to approximately 2.5 x 1078 platelets/mL using PPP.

o Platelet Aggregation Measurement:

[e]

Pre-warm PRP samples to 37°C for 10 minutes.

o

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

[¢]

Add a specific volume of PRP to a cuvette with a stir bar.

o

Add varying concentrations of Sulotroban (or vehicle control) to the PRP and incubate for
a specified time (e.g., 5 minutes) at 37°C.
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o Initiate platelet aggregation by adding a fixed concentration of U-46619.

o Record the change in light transmission for a set period (e.g., 5-10 minutes).

o Data Analysis:

o Calculate the percentage of platelet aggregation inhibition for each concentration of
Sulotroban compared to the vehicle control.

o Plot the percentage inhibition against the logarithm of the Sulotroban concentration.

o Determine the IC50 value from the dose-response curve.
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Caption: Workflow for In Vitro Platelet Aggregation Assay.
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Conclusion

BM-131246 (Sulotroban) is a well-characterized thromboxane A2 receptor antagonist with
demonstrated efficacy in inhibiting platelet aggregation and vasoconstriction. Its chemical
properties, pharmacological profile, and mechanism of action make it a valuable tool for
research into thrombosis, cardiovascular diseases, and other conditions where the
thromboxane pathway is implicated. The experimental protocols provided in this guide offer a
starting point for further investigation into the therapeutic potential of this and similar
compounds. This document serves as a foundational resource for scientists and researchers
dedicated to advancing the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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